Benzyl 3-hydroxypropylmethylcarbamate
Description
Carbamates, also known as urethanes, are a class of organic compounds sharing a common functional group derived from carbamic acid. This functional group, an ester of a carbamic acid, is characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. The versatility of the carbamate (B1207046) linkage has established it as a critical component in numerous areas of chemical science.
In the realm of organic synthesis, carbamates are widely employed as protecting groups for amines. nih.gov The benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc) groups are classic examples, offering stability under a range of reaction conditions and straightforward removal, a crucial requirement for multi-step synthetic pathways. nih.gov Beyond protection, the carbamate moiety is a key structural motif in a vast array of pharmaceuticals, agrochemicals, and polymers. nih.govacs.org Its ability to act as a bioisostere for the amide bond, coupled with increased metabolic stability, makes it a highly valuable functional group in drug design. nih.gov
The synthesis of carbamates can be achieved through various methods, including the reaction of isocyanates with alcohols, the use of chloroformates, or greener approaches utilizing carbon dioxide. nih.govacs.org The continuous development of novel and efficient methods for carbamate formation remains an active area of research, underscoring the importance of this functional group in contemporary organic chemistry. acs.org
While specific academic studies on Benzyl (B1604629) 3-hydroxypropylmethylcarbamate are not available, its structure suggests potential utility as a bifunctional synthetic building block. The molecule possesses three key features:
A Carbamate Group: As discussed, this provides stability and specific chemical reactivity. The benzyl group, in particular, suggests its potential use as a protecting group that can be removed by hydrogenolysis.
A Primary Hydroxyl Group: The terminal hydroxypropyl chain offers a reactive site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or esterification and etherification reactions.
An N-Methyl Group: The presence of a methyl group on the nitrogen atom creates a tertiary carbamate, which can influence the molecule's steric and electronic properties, as well as its metabolic stability compared to secondary carbamates.
Given these features, Benzyl 3-hydroxypropylmethylcarbamate could theoretically serve as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or other biologically active compounds. The hydroxyl group allows for the introduction of other molecular fragments, while the carbamate could serve as a stable linker or a protecting group. However, without dedicated academic research, its role remains speculative.
A thorough search of prominent academic databases and chemical literature reveals no specific scholarly articles, communications, or reviews dedicated to the study of this compound. Its mention is confined to chemical supplier catalogs and databases that provide basic physicochemical properties.
This absence of academic literature indicates that this compound has not been a target of focused academic investigation. It may be a relatively new commercial compound, an intermediate in a proprietary industrial process, or a building block whose potential has not yet been explored in an academic setting. The lack of published research means there are no peer-reviewed data on its synthetic accessibility, reactivity, or potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-hydroxypropyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(8-5-9-14)12(15)16-10-11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMLEONEEMXTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl 3 Hydroxypropylmethylcarbamate
Historical and Contemporary Synthetic Strategies for Carbamate (B1207046) Derivatives
The synthesis of carbamates has evolved significantly over the years, moving from historically prevalent methods to more contemporary, efficient, and environmentally benign strategies.
Historically, the most common method for synthesizing carbamates involved the use of phosgene (B1210022) and its derivatives, such as chloroformates. wikipedia.org Benzyl (B1604629) chloroformate, in particular, has been a widely used reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines since its development by Bergmann and Zervas in the 1930s. wikipedia.org This method, while effective, involves highly toxic and corrosive reagents like phosgene, posing significant safety and environmental concerns. ontosight.ai
Contemporary synthetic strategies have focused on avoiding hazardous reagents. These modern approaches include:
Carbon Dioxide (CO2) Utilization: The use of CO2 as a C1 source is an attractive green alternative. psu.edu Direct synthesis from CO2, an amine, and an alcohol can be achieved, often requiring dehydrating agents or catalysts to overcome equilibrium limitations. psu.edursc.org
Urea-based Synthesis: Urea (B33335) can serve as a carbonyl source, reacting with alcohols and amines to form carbamates. This method is advantageous as it avoids toxic inputs and the byproduct, ammonia, can be recycled. mdpi.comrsc.org
Transesterification/Transcarbamoylation: This involves the exchange of the alkoxy group of an existing carbamate or carbonate with an alcohol. organic-chemistry.org This method is often catalyzed and can be highly efficient under the right conditions.
Catalytic Oxidative Carbonylation: This involves the reaction of amines and alcohols with carbon monoxide in the presence of an oxidant and a catalyst. researchgate.net
Rearrangement Reactions: The Hofmann, Curtius, and Lossen rearrangements can produce isocyanate intermediates, which are then trapped by alcohols to form carbamates. acs.org
These contemporary methods aim to provide safer, more sustainable, and atom-economical routes to carbamate derivatives.
Precursor Synthesis and Functionalization Approaches Leading to Benzyl 3-hydroxypropylmethylcarbamate
The synthesis of this compound requires two key precursors: 3-(methylamino)-1-propanol and a source for the benzyloxycarbonyl group, typically benzyl alcohol or a derivative thereof.
Synthesis of 3-(methylamino)-1-propanol: This precursor is a bifunctional molecule containing both a secondary amine and a primary alcohol. Several synthetic routes to this compound and similar amino alcohols have been reported. One common approach is the ring-opening of azetidines. Another is the reduction of corresponding amides or esters. For instance, the reduction of methyl 3-(methylamino)propanoate with a suitable reducing agent like lithium aluminum hydride would yield the desired amino alcohol. A further method involves the reaction of 3-chloro-1-propanol (B141029) with methylamine.
Formation of the Carbamate: With the precursors in hand, the formation of this compound can be envisioned through several pathways, primarily involving the reaction at the more nucleophilic secondary amine of 3-(methylamino)-1-propanol.
A plausible and historically relevant approach is the reaction of 3-(methylamino)-1-propanol with benzyl chloroformate . wikipedia.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Table 1: Potential Synthetic Routes to this compound
| Route | Amine Precursor | Carbonyl Source | Key Reagents/Conditions | Potential Advantages | Potential Challenges |
| 1 | 3-(methylamino)-1-propanol | Benzyl Chloroformate | Base (e.g., Na2CO3, Et3N), Solvent (e.g., Dichloromethane, Water) | Well-established reaction, high yields often achievable. | Use of a phosgene derivative, potential for O-acylation side product. |
| 2 | 3-(methylamino)-1-propanol | Dibenzyl Carbonate | Catalyst (e.g., base or metal catalyst), Heat | Phosgene-free, greener alternative. | May require higher temperatures and longer reaction times. |
| 3 | 3-(methylamino)-1-propanol | Benzyl Alcohol + Urea | Catalyst (e.g., metal oxides), Heat | Utilizes inexpensive and safe starting materials. | High temperatures often required, potential for side reactions. |
| 4 | 3-(methylamino)-1-propanol | Benzyl Alcohol + CO2 | Dehydrating agent, Catalyst, Pressure | Utilizes CO2 as a renewable C1 source. | Requires specialized equipment (pressure reactor), equilibrium limitations. |
Mechanistic Elucidation of this compound Formation Reactions
Detailed Reaction Mechanisms of Carbamate Bond Formation
The formation of the carbamate bond in this compound via the reaction of 3-(methylamino)-1-propanol with benzyl chloroformate proceeds through a nucleophilic acyl substitution mechanism.
The reaction is initiated by the nucleophilic attack of the nitrogen atom of the secondary amine in 3-(methylamino)-1-propanol on the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the chloride ion as a leaving group. A base is typically added to the reaction mixture to scavenge the liberated hydrochloric acid, driving the reaction to completion.
Stereochemical Control and Regioselectivity in this compound Synthesis
Stereochemistry: The synthesis of this compound from achiral precursors like 3-(methylamino)-1-propanol and benzyl chloroformate will result in an achiral product. Therefore, stereochemical control is not a factor in this specific synthesis.
Regioselectivity: A significant challenge in the synthesis of this compound is the potential for competing reactions at the two nucleophilic sites of 3-(methylamino)-1-propanol: the secondary amine and the primary hydroxyl group. The secondary amine is generally more nucleophilic than the primary alcohol, and thus, N-acylation is expected to be the major pathway, leading to the desired carbamate.
However, O-acylation to form a carbonate ester is a possible side reaction. To enhance the regioselectivity for N-acylation, the reaction conditions can be controlled. For example, carrying out the reaction at lower temperatures and using a suitable base can favor the reaction at the more nucleophilic nitrogen atom. The choice of solvent can also influence the selectivity.
Optimization Protocols and Scalable Methodologies for this compound Production
Optimizing the synthesis of this compound for large-scale production would involve a systematic study of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Methodologies such as Design of Experiments (DoE) could be employed to efficiently screen and optimize these parameters. sciopen.com
Key parameters for optimization include:
Reactant Stoichiometry: Varying the molar ratio of 3-(methylamino)-1-propanol to the benzyloxycarbonyl source.
Base: Screening different organic and inorganic bases and their concentrations.
Solvent: Evaluating the effect of different solvents on reaction rate and selectivity.
Temperature: Studying the influence of temperature on reaction kinetics and byproduct formation.
Reaction Time: Determining the optimal reaction time to ensure complete conversion without product degradation.
For scalable production, a batch or continuous flow process could be developed. A continuous flow process might offer advantages in terms of safety (especially if using hazardous reagents), heat and mass transfer, and process control, potentially leading to higher yields and purity. beilstein-journals.org
Table 2: Hypothetical Optimization Parameters for this compound Synthesis
| Parameter | Range/Options | Goal |
| Temperature | 0 °C to 50 °C | Maximize N-acylation selectivity, minimize side reactions. |
| Base | Triethylamine, Pyridine, Sodium Carbonate, Potassium Carbonate | Efficient HCl scavenging without promoting side reactions. |
| Solvent | Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Toluene (B28343) | Good reactant solubility, ease of product isolation. |
| Reactant Ratio | 1:1 to 1:1.2 (Amine:Chloroformate) | Ensure complete conversion of the limiting reagent. |
Development of Novel Catalytic Systems for the Synthesis of this compound
The development of novel catalytic systems is a key focus in modern carbamate synthesis to improve efficiency and sustainability. For the synthesis of this compound from greener starting materials like benzyl alcohol and either urea or CO2, the choice of catalyst is crucial.
For Urea-based Synthesis: Metal oxides, particularly mixed oxides, have shown high activity. For example, catalysts like TiO2-Cr2O3/SiO2 have been reported to be effective for the synthesis of N-substituted carbamates from amines, urea, and alcohols, with yields of 95-98%. rsc.org
For CO2-based Synthesis: Various catalysts have been explored, including metal-organic frameworks (MOFs), ionic liquids, and organocatalysts. These catalysts can help to activate CO2 and facilitate the dehydration step.
For Transesterification/Transcarbamoylation: Lewis acids, bases, and enzymes can catalyze these exchange reactions. Biocatalysis, using enzymes like lipases, is an emerging area offering high selectivity under mild conditions.
Advanced Spectroscopic and Structural Characterization of Benzyl 3 Hydroxypropylmethylcarbamate
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzyl (B1604629) 3-hydroxypropylmethylcarbamate Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For Benzyl 3-hydroxypropylmethylcarbamate, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.
Predicted ¹H and ¹³C NMR Data
Based on the analysis of similar carbamate (B1207046) structures and the constituent functional groups, a predicted set of ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like CDCl₃ is presented below.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl CH₂ | ~5.1 | ~67 |
| Aromatic CH (ortho, meta, para) | ~7.3-7.4 | ~128-136 |
| N-CH₃ | ~2.9 | ~35 |
| N-CH₂ | ~3.4 | ~50 |
| CH₂ (middle of propyl chain) | ~1.8 | ~32 |
| CH₂-OH | ~3.7 | ~61 |
| OH | Variable (depends on concentration and temperature) | - |
| C=O (carbamate) | - | ~156 |
Multidimensional NMR experiments are crucial for assembling the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between the benzylic protons and the aromatic protons, as well as the sequential couplings within the 3-hydroxypropyl chain (N-CH₂-CH₂-CH₂-OH).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edunih.gov The HSQC spectrum would definitively link each proton signal to its corresponding carbon atom, for instance, connecting the signal at ~5.1 ppm to the benzylic carbon at ~67 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edunih.gov This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations would be expected from the benzylic protons to the carbamate carbonyl carbon and the aromatic carbons. Similarly, the N-methyl and N-propyl protons would show correlations to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is invaluable for determining the molecule's conformation. For instance, NOESY could show correlations between the benzylic protons and the ortho-protons of the phenyl ring, as well as potential interactions between the N-methyl group and the propyl chain, depending on the rotational freedom around the N-C bond.
In the solid state, molecules can exist in different crystalline forms (polymorphs) or in a disordered amorphous state. Solid-state NMR (ssNMR) is a powerful technique to probe these different forms as it is sensitive to the local environment of the nuclei. researchgate.net By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra of solid samples. researchgate.net Different polymorphs of this compound would likely exhibit distinct ¹³C chemical shifts due to differences in crystal packing and intermolecular interactions. Furthermore, ssNMR can be used to quantify the degree of crystallinity versus the amorphous content in a sample. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular and Fragment Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound.
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted based on the fragmentation of similar benzyl carbamates. nih.govmiamioh.edulibretexts.org
A primary fragmentation pathway would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl or tropylium (B1234903) cation (m/z 91). nih.gov Another expected fragmentation is the loss of the 3-hydroxypropyl group. The McLafferty rearrangement is also a possibility for the propyl chain, although less common in this context.
Predicted Major Fragment Ions in MS/MS
| m/z | Predicted Fragment Structure/Loss |
| 224 | [M+H]⁺ - H₂O (Loss of water) |
| 166 | [M+H]⁺ - C₆H₅CH₂ (Loss of benzyl group) |
| 132 | [M+H]⁺ - C₃H₇NO₂ (Loss of hydroxypropylmethylcarbamate moiety) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. mdpi.comnih.gov
Expected Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (alcohol) | Stretching | 3500-3200 (broad) | Weak |
| C-H (aromatic) | Stretching | 3100-3000 | Strong |
| C-H (aliphatic) | Stretching | 3000-2850 | Strong |
| C=O (carbamate) | Stretching | 1720-1680 | Moderate |
| C-N (carbamate) | Stretching | 1250-1200 | Moderate |
| C-O (ester) | Stretching | 1300-1200 | Moderate |
| C-O (alcohol) | Stretching | 1150-1050 | Moderate |
The broad O-H stretching band in the IR spectrum would be a clear indicator of the hydroxyl group. The strong carbonyl stretch is characteristic of the carbamate functionality. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-H bonds. nih.govresearchgate.net Conformational studies could be performed by analyzing changes in the spectra at different temperatures or in different solvents, which might affect hydrogen bonding and rotational isomers.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination of this compound
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. rsc.orgwikipedia.org Should a suitable single crystal of this compound be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles.
The crystal structure would reveal the planarity of the carbamate group, the conformation of the 3-hydroxypropyl chain, and the orientation of the benzyl group relative to the rest of the molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the carbamate carbonyl oxygen, which govern the crystal packing. nih.govresearchgate.net This information is critical for understanding the physical properties of the solid material.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assessment of Chiral this compound Analogs
Chiroptical spectroscopy, particularly Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), serves as a powerful tool for the stereochemical elucidation of chiral molecules. While specific chiroptical data for this compound is not extensively available in the public domain, the principles of these techniques can be applied to its chiral analogs to determine their absolute configuration and conformational preferences in solution. This section will focus on the theoretical application and expected outcomes of using chiroptical spectroscopy for the stereochemical assessment of chiral analogs of this compound, drawing parallels from structurally related chiral carbamates and amino alcohols.
Chiral analogs of this compound can be synthesized to introduce a stereocenter, for instance, by utilizing chiral 3-hydroxypropyl derivatives. The resulting enantiomers will interact differently with circularly polarized light, giving rise to distinct CD and VCD spectra. These spectra are exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.
Circular Dichroism (CD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. The resulting CD spectrum is typically plotted as the difference in molar absorptivity (Δε) or as molar ellipticity ([θ]) versus wavelength. For a chiral analog of this compound, the primary chromophore is the carbamate group and the benzyl group. The electronic transitions associated with these groups, such as the n → π* and π → π* transitions of the carbonyl in the carbamate and the aromatic transitions of the benzyl ring, are expected to exhibit Cotton effects in the CD spectrum.
The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter. For instance, a positive Cotton effect for a particular electronic transition in one enantiomer will be mirrored by a negative Cotton effect of equal magnitude in the other enantiomer. By comparing the experimental CD spectrum with spectra predicted by quantum-chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the chiral analog can be unambiguously assigned.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides information about the stereochemistry of the entire molecule, as every vibrational mode in a chiral molecule is, in principle, VCD active. This technique is particularly powerful for determining the solution-state conformation of flexible molecules.
For a chiral analog of this compound, VCD spectra would reveal characteristic bands for the C=O stretching, N-H bending (if present in an analog), and C-O stretching vibrations of the carbamate group, as well as vibrations of the alkyl chain and the benzyl moiety. The sign and intensity of these VCD bands are highly dependent on the molecule's conformation and absolute configuration. Similar to ECD, the comparison of experimental VCD spectra with those predicted by DFT calculations allows for the confident assignment of the absolute configuration and the dominant solution-state conformers.
Detailed Research Findings from Analogous Systems
Studies on structurally related chiral N-Boc protected amino alcohols, such as N-Boc-L-prolinol, have demonstrated the utility of chiroptical spectroscopy. In these systems, the carbamate chromophore gives rise to predictable CD signals that are indicative of the stereocenter's configuration. The analysis is often supported by computational modeling to correlate the observed spectral features with specific molecular conformations.
For example, the CD spectrum of a chiral β-amino alcohol derivative with a carbamate group would be influenced by the spatial relationship between the carbonyl chromophore and the chiral center. The through-space interaction of the electric and magnetic transition dipole moments of the chromophores dictates the observed CD signal.
To illustrate the type of data obtained from such an analysis, the following table presents hypothetical, yet representative, CD spectroscopic data for a pair of enantiomeric chiral analogs of this compound.
| Compound Name | Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ], deg·cm²·dmol⁻¹) | Transition Assignment |
| (R)-Benzyl 3-hydroxy-2-methylpropyl(methyl)carbamate | (R) | 225 | +8500 | n → π* (C=O) |
| (R)-Benzyl 3-hydroxy-2-methylpropyl(methyl)carbamate | (R) | 205 | -12000 | π → π* (C=O) |
| (S)-Benzyl 3-hydroxy-2-methylpropyl(methyl)carbamate | (S) | 225 | -8500 | n → π* (C=O) |
| (S)-Benzyl 3-hydroxy-2-methylpropyl(methyl)carbamate | (S) | 205 | +12000 | π → π* (C=O) |
This interactive data table showcases the expected mirror-image relationship between the CD spectra of the two enantiomers. The positive and negative Cotton effects observed at specific wavelengths for the (R) and (S) enantiomers, respectively, provide a clear basis for their stereochemical differentiation.
Theoretical and Computational Studies of Benzyl 3 Hydroxypropylmethylcarbamate
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction of Benzyl (B1604629) 3-hydroxypropylmethylcarbamate
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.netnih.gov DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between computational cost and accuracy. nih.gov For Benzyl 3-hydroxypropylmethylcarbamate, DFT calculations can be employed to optimize its geometry, determine its electronic properties, and predict its reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more reactive.
For this compound, FMO analysis can predict the most probable sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule's structure highlights the regions most involved in chemical reactions. For instance, the oxygen and nitrogen atoms of the carbamate (B1207046) group are expected to have a significant contribution to the HOMO, making them potential sites for electrophilic attack. Conversely, the LUMO may be distributed over the benzyl group and the carbonyl carbon, indicating these as likely sites for nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| Energy Gap (ΔE) | 5.7 |
Note: This data is illustrative and represents typical values that might be obtained from DFT calculations.
Vibrational frequency analysis, typically performed after a geometry optimization using DFT, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. By comparing the predicted spectra with experimental data, the accuracy of the computational model can be validated, and the vibrational modes can be assigned to specific absorption bands. nih.gov
For this compound, this analysis would help in identifying characteristic vibrational frequencies associated with its functional groups, such as the C=O stretch of the carbamate, the N-H stretch (if present, though in this case it is an N-methyl group), the O-H stretch of the hydroxyl group, and the aromatic C-H stretches of the benzyl group.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (Carbamate) | Stretching | 1705 |
| O-H (Hydroxyl) | Stretching | 3450 |
| C-N (Carbamate) | Stretching | 1250 |
| Aromatic C-H | Stretching | 3050-3150 |
Note: This data is illustrative and represents typical values that might be obtained from DFT calculations.
Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. um.es By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor. rsc.org
For this compound, MD simulations can reveal its preferred three-dimensional structures (conformers) in different environments. The flexibility of the propyl chain and the rotational freedom around the various single bonds allow the molecule to adopt multiple conformations. MD simulations can identify the most stable conformers and the energy barriers between them. Furthermore, these simulations can shed light on intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another, or π-π stacking interactions between the benzyl rings.
In Silico Mechanistic Investigations of Reactions Involving this compound
For reactions involving this compound, such as its hydrolysis or its reaction with other molecules, in silico mechanistic studies can elucidate the step-by-step process. For example, the hydrolysis of the carbamate bond could be studied to determine whether it proceeds through an addition-elimination mechanism and to identify the rate-determining step. These computational investigations can provide insights that are often difficult to obtain through experimental means alone.
Computational Structure-Reactivity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or chemical reactivity. nih.gov Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate the structural or physicochemical properties of a series of compounds with their observed activity. nih.govmdpi.com
For this compound and its derivatives, QSAR studies could be employed to predict their reactivity or potential biological activity. By systematically modifying the structure of the parent compound (e.g., by introducing different substituents on the benzyl ring or altering the length of the alkyl chain) and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a QSAR model can be built. This model could then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of compounds with desired properties. researchgate.net
Reactivity, Transformation, and Mechanistic Insights of Benzyl 3 Hydroxypropylmethylcarbamate
Reaction Kinetics and Thermodynamics of Benzyl (B1604629) 3-hydroxypropylmethylcarbamate Transformations
The reaction kinetics and thermodynamics of Benzyl 3-hydroxypropylmethylcarbamate are primarily dictated by the reactivity of its two main functional groups: the carbamate (B1207046) linkage and the terminal hydroxyl group.
The hydrolysis of the carbamate bond is a key transformation. Carbamate hydrolysis can be catalyzed by acids or bases, though it is generally more stable than the corresponding ester. The stability of the carbamate is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. The thermodynamics of this cleavage are generally favorable, leading to the formation of benzyl alcohol, methylamine, carbon dioxide, and 1,3-propanediol.
The kinetics of transformations involving the hydroxyl group, such as oxidation, are well-studied. The oxidation of primary alcohols to aldehydes or carboxylic acids can proceed via various mechanisms depending on the oxidant used. For instance, the oxidation of primary alcohols by pyridinium (B92312) chlorochromate (PCC) is first-order with respect to both the alcohol and the oxidant. oup.comresearchgate.net The reaction is catalyzed by acid. oup.com A significant kinetic isotope effect (kH/kD of 5.71 for ethanol) indicates that the cleavage of the C-H bond on the alcohol-bearing carbon is the rate-determining step. oup.com
Below is a table summarizing representative kinetic data for the oxidation of primary alcohols, which serves as a model for the reactivity of the hydroxyl group in this compound.
| Alcohol | Oxidant | Reaction Order (Alcohol) | Reaction Order (Oxidant) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|---|
| Ethanol | Pyridinium Chlorochromate (PCC) | First | First | 5.71 |
| Various Primary Alcohols | Potassium Iodate | Directly related to concentration | Inversely related to concentration | Not specified |
| Various Diols | Sodium N-bromobenzenesulphonamide | First | First | No primary effect observed |
Selective Cleavage and De-protection Strategies of the Carbamate Moiety in this compound
The benzyl carbamate group, often referred to as a carboxybenzyl (Cbz or Z) group, is a widely used protecting group for amines in organic synthesis. thieme-connect.com Its removal, or de-protection, can be achieved under various conditions, allowing for selective cleavage in the presence of other functional groups.
Hydrogenolysis: The most common and mild method for Cbz group cleavage is catalytic hydrogenolysis. total-synthesis.comacs.org This reaction involves treating the carbamate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). total-synthesis.com The reaction proceeds via reduction, cleaving the benzylic C-O bond to release the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, along with toluene (B28343) as a byproduct. total-synthesis.com This method is highly efficient but can be incompatible with other reducible functional groups like alkenes or alkynes. thieme-connect.com
Acid-mediated Cleavage: Strong acids can also cleave the Cbz group. This typically involves protonation of the carbamate carbonyl, followed by nucleophilic attack (e.g., by a halide ion) at the benzylic carbon via an SN2 mechanism or through the formation of a stable benzyl cation (SN1 mechanism). total-synthesis.com Reagents like HBr in acetic acid are effective, but these harsh conditions may not be suitable for molecules with acid-sensitive functional groups. total-synthesis.com
Nucleophilic Cleavage: A newer, milder approach involves nucleophilic attack to deprotect carbamates. For instance, a method using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide has been developed for the cleavage of Cbz and other carbamates. acs.orgchemistryviews.org This protocol is advantageous for substrates that are sensitive to standard hydrogenolysis or strong acids. acs.orgchemistryviews.org
The following table outlines various strategies for the de-protection of benzyl carbamates.
| Method | Reagents and Conditions | Mechanism | Advantages | Limitations |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C, in a solvent like MeOH or EtOAc | Reductive cleavage of the C-O benzylic bond | Mild, high-yielding, clean byproducts (toluene, CO₂) | Incompatible with reducible groups (alkenes, alkynes, nitro groups) |
| Acidolysis | HBr/AcOH, TMSI, AlCl₃ | SN1 or SN2 cleavage of the C-O bond | Effective when hydrogenolysis is not possible | Harsh conditions, not suitable for acid-sensitive substrates |
| Lewis Acid + Nucleophile | Et₂AlCl, Thioanisole | Lewis acid activation of the carbonyl, followed by nucleophilic attack | Milder than strong protic acids, good for complex molecules | Requires stoichiometric reagents, potential for side reactions |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | Nucleophilic attack at the benzylic carbon | Good functional group tolerance (e.g., sulfur compounds) | Requires elevated temperatures |
| Reductive Cleavage with Silanes | Et₃SiH, PdCl₂ | Palladium-catalyzed reductive cleavage | Very mild, compatible with alkenes and aryl halides | Can be substrate-dependent |
Diverse Functional Group Transformations and Derivatizations of this compound
The bifunctional nature of this compound allows for a variety of transformations at either the hydroxyl group or the carbamate moiety.
Transformations of the Hydroxyl Group: The primary alcohol is the more reactive site for many transformations.
Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid depending on the reagents and reaction conditions. chemguide.co.uklibretexts.org Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde, Benzyl 3-formylpropyl(methyl)carbamate. wikipedia.orgchemistrysteps.com To prevent further oxidation, the aldehyde can be distilled off as it forms. chemguide.co.uklibretexts.org Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) will oxidize the primary alcohol directly to the carboxylic acid, Benzyl 3-carboxypropyl(methyl)carbamate. wikipedia.orgresearchgate.net This oxidation proceeds via an aldehyde intermediate. chemguide.co.uklibretexts.orgwikipedia.org
Esterification: The alcohol can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. byjus.com For example, reaction with acetic anhydride (B1165640) would yield Benzyl 3-acetoxypropyl(methyl)carbamate. Acid-catalyzed Fischer esterification with a carboxylic acid is an equilibrium process. byjus.com Catalysts like Hafnium(IV) chloride have been shown to be effective for the selective esterification of primary alcohols. thieme-connect.com
Etherification: The hydroxyl group can be converted into an ether. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. numberanalytics.combyjus.com Acid-catalyzed dehydration can also form symmetrical ethers, but this is less controlled for producing unsymmetrical ethers. byjus.commasterorganicchemistry.com
Transformations of the Carbamate Moiety: While the carbamate is generally less reactive, the nitrogen atom can undergo reactions such as alkylation under specific conditions, although this is less common, especially when a more reactive hydroxyl group is present.
The following table summarizes potential derivatizations of this compound.
| Functional Group | Transformation | Reagents | Product |
|---|---|---|---|
| Primary Alcohol | Oxidation to Aldehyde | PCC, DMP, Swern Oxidation | Benzyl 3-formylpropyl(methyl)carbamate |
| Primary Alcohol | Oxidation to Carboxylic Acid | KMnO₄, H₂CrO₄ (Jones Reagent) | Benzyl 3-carboxypropyl(methyl)carbamate |
| Primary Alcohol | Esterification | R'COCl, (R'CO)₂O, or R'COOH/H⁺ | Benzyl 3-(acyloxy)propyl(methyl)carbamate |
| Primary Alcohol | Etherification | 1. NaH; 2. R'Br (Williamson) | Benzyl 3-(alkoxy)propyl(methyl)carbamate |
Catalytic Studies Involving this compound as a Substrate or Ligand
While specific catalytic studies involving this compound are not prominent in the literature, its structure suggests potential roles in catalysis, either as a substrate for catalytic transformations or as a ligand for a metal center.
As a Substrate: The functional groups of the molecule are susceptible to various catalytic reactions.
Catalytic Hydrogenolysis: As discussed in section 5.2, the benzyl carbamate group is readily cleaved by palladium-catalyzed hydrogenolysis. acs.org This is a prime example of the molecule acting as a substrate in a catalytic reaction.
Catalytic Oxidation: The primary alcohol can be oxidized using catalytic methods. For instance, transition metal catalysts can be employed for the aerobic oxidation of alcohols.
Catalytic Etherification/Esterification: The formation of ethers and esters from the alcohol moiety can be facilitated by various catalysts, including acid catalysts or transition metal complexes. thieme-connect.comnumberanalytics.com
As a Ligand: The carbamate and hydroxyl moieties contain oxygen and nitrogen atoms with lone pairs of electrons, which could potentially coordinate to a metal center, allowing the molecule to act as a ligand. Carbamato ligands, typically derived from the reaction of an amine and CO₂, are known to coordinate to a wide range of metal centers, usually acting as O-donors. nih.govnih.gov It is conceivable that this compound could act as a bidentate ligand, coordinating to a metal through the carbonyl oxygen of the carbamate and the oxygen of the hydroxyl group, forming a chelate ring. The stability of such a metal complex would depend on the nature of the metal and the size of the resulting chelate ring. The coordination of metal ions can also trigger the hydrolysis of the carbamate group. researchgate.netrsc.org
Photochemical and Electrochemical Reactivity of this compound
The photochemical and electrochemical behavior of this compound is influenced by its aromatic benzyl group and the carbamate functionality.
Photochemical Reactivity: Carbamates are known to undergo photochemical reactions. One significant pathway is the Photo-Fries rearrangement . tandfonline.com This reaction, typically observed for aryl esters and carbamates, involves the homolytic cleavage of the C-O or C-N bond upon absorption of UV light. usp.brthermofisher.comwikipedia.org For an aryl carbamate, this would lead to the formation of a radical pair, which can then recombine to form ortho- and para-acylaminophenols. tandfonline.com Although this compound is not an aryl carbamate, the principles of photochemical cleavage could still apply. Irradiation with UV light could potentially lead to the homolytic cleavage of the benzylic C-O bond, generating a benzyl radical and a carbamoyl (B1232498) radical. These reactive intermediates would then undergo further reactions. The photodegradation of carbamates is an important environmental consideration, as these reactions can occur under the action of sunlight. tandfonline.com Theoretical models suggest that the Photo-Fries rearrangement is controlled by the interplay of three electronic excited states. usp.brbarbatti.org
Electrochemical Reactivity:
Oxidation: Carbamates can be oxidized electrochemically. The oxidation typically occurs at the nitrogen atom of the carbamate at high oxidation potentials. acs.org The anodic oxidation of N,N-dialkylcarbamates in methanol (B129727) can lead to α-methoxylation, dealkylation, or the formation of enamine-type products. epa.gov For this compound, oxidation would likely involve an initial electron transfer from the carbamate moiety. epa.govresearchgate.net Mediated electrochemical methods have been developed to achieve α-oxygenation of cyclic carbamates at lower potentials, which enhances functional group compatibility. nih.govepa.gov
Reduction: The benzyl group is electrochemically reducible. The cathodic reduction of benzyl halides has been shown to generate benzyl radicals, which can then react further, for instance, by grafting onto the electrode surface. nih.gov The reduction of the benzyl group in this compound could potentially lead to cleavage of the C-O bond, similar to hydrogenolysis, to yield toluene and the corresponding amine precursor. The mechanism of benzyl group reduction can be complex, with studies on benzyl chloride at silver cathodes showing the formation of benzyl-silver intermediates. acs.org
Advanced Analytical Methodologies for Benzyl 3 Hydroxypropylmethylcarbamate in Research Applications
Advanced Chromatographic Separations with Hyphenated Detection for Purity and Impurity Profiling
To ensure the quality and consistency of Benzyl (B1604629) 3-hydroxypropylmethylcarbamate, highly efficient separation techniques coupled with sensitive detection methods are indispensable for creating detailed purity and impurity profiles. Ultra-High Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC), especially when hyphenated with Mass Spectrometry (MS), represent the gold standard for this purpose.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS):
UHPLC systems, utilizing columns with smaller particle sizes, offer superior resolution and faster analysis times compared to traditional HPLC. For carbamates, which can be thermally labile, LC-based methods are often preferred. sepscience.com When coupled with a mass spectrometer, UHPLC-MS provides unparalleled sensitivity and specificity, enabling the detection and identification of trace-level impurities. mdpi.com In a typical analysis of a compound like Benzyl 3-hydroxypropylmethylcarbamate, a reversed-phase column (e.g., C18) would be employed. mdpi.comnih.gov The high-resolution mass data obtained allows for the confident identification of process-related impurities and degradation products by comparing their mass spectra against libraries or proposing structures based on fragmentation patterns. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for the analysis of volatile and semi-volatile impurities that may be present in samples of this compound. thermofisher.com Carbamates can sometimes undergo thermal degradation in the hot GC inlet, but specific techniques like flash alkylation can be employed to create more stable derivatives for analysis. scispec.co.thresearchgate.net High-resolution accurate mass spectrometry (HRAM) GC-MS systems can provide mass accuracy of less than 1.1 ppm, allowing for the precise identification of unknown impurities. thermofisher.com
Below is a hypothetical data table illustrating the types of impurities that could be identified in a sample of this compound using these techniques.
| Potential Impurity | Likely Analytical Technique | Expected m/z (Mass-to-Charge Ratio) | Potential Origin |
|---|---|---|---|
| Benzyl alcohol | GC-MS | 108.0575 | Starting material |
| 3-(Methylamino)propan-1-ol | UHPLC-MS | 90.0919 [M+H]⁺ | Starting material |
| Dibenzyl carbonate | GC-MS | 242.0943 | Side reaction product |
| Benzyl 3-hydroxypropylcarbamate | UHPLC-MS | 212.1025 [M+H]⁺ | Demethylation product |
Spectroscopic Methods for In Situ Monitoring of this compound Reactions
In situ (in the reaction mixture) monitoring of chemical reactions provides real-time insights into reaction kinetics, mechanisms, and the formation of transient intermediates. This process analytical technology (PAT) is crucial for optimizing reaction conditions and ensuring process safety and efficiency.
Fourier Transform Infrared (FTIR) Spectroscopy:
In situ Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for monitoring the progress of reactions in real-time. rsc.orgxjtu.edu.cn An ATR probe immersed in the reaction vessel continuously records the infrared spectrum of the mixture. For the synthesis of this compound, one could monitor the disappearance of reactant-specific peaks (e.g., the isocyanate peak if that synthetic route is used) and the appearance of the carbamate (B1207046) carbonyl peak. researchgate.netyoutube.com This allows for the precise determination of reaction endpoints and can help identify the formation of byproducts. researchgate.netyoutube.com
Raman Spectroscopy:
Raman spectroscopy is another vibrational spectroscopy technique that is highly effective for in situ reaction monitoring. aiche.orgnih.govcncb.ac.cn It is particularly advantageous for reactions in aqueous media due to water's weak Raman scattering. A Raman probe can be used to track the concentration changes of reactants, products, and intermediates throughout the synthesis of this compound. americanpharmaceuticalreview.comresearchgate.net The data can be used to build kinetic models and gain a deeper understanding of the reaction mechanism. americanpharmaceuticalreview.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While less common for real-time process monitoring due to instrumentation constraints, NMR spectroscopy is invaluable for detailed kinetic and mechanistic studies of carbamate formation and hydrolysis. colab.wsiaea.orgelsevierpure.comnih.gov By analyzing reaction aliquots at different time points, ¹H or ¹³C NMR can provide quantitative information on the concentration of all species in the reaction mixture. researchgate.net
| Functional Group | Spectroscopic Technique | Characteristic Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
|---|---|---|---|
| Isocyanate (-N=C=O) | FTIR/Raman | ~2250-2275 | Disappearance indicates reactant consumption |
| Carbamate Carbonyl (C=O) | FTIR/Raman | ~1680-1720 | Appearance indicates product formation |
| Alcohol O-H Stretch | FTIR | ~3200-3600 (broad) | Disappearance indicates reactant consumption |
| Aromatic C-H Stretch | Raman | ~3000-3100 | Can be used as an internal standard |
Novel Sensor Development for the Detection or Quantification of this compound in Chemical Processes
The development of novel sensors for the real-time detection and quantification of specific chemical species is a rapidly advancing field. Such sensors offer the potential for continuous, automated monitoring of chemical processes, leading to improved control and efficiency.
Electrochemical Sensors:
Electrochemical sensors provide a sensitive and cost-effective approach for the detection of carbamates. researchgate.net These sensors often work by detecting the electrochemical oxidation of the carbamate molecule or its hydrolysis products at a modified electrode surface. semanticscholar.orgacs.orgresearchgate.net For instance, a sensor could be developed using a glassy carbon electrode modified with nanomaterials to enhance its electrocatalytic activity towards this compound. nih.govresearchgate.net The current generated would be proportional to the concentration of the analyte, allowing for its quantification.
Optical Sensors:
Optical sensors, often based on fluorescence or colorimetric changes, are another promising avenue for carbamate detection. mdpi.comacs.org A sensor could be designed where the presence of this compound inhibits an enzyme, leading to a measurable change in the optical properties of a substrate. nih.govacs.org Another approach involves using indicator dyes that change color upon interaction with the target molecule. nih.govimpaqtproject.eu Paper-based sensors offer a low-cost and portable option for rapid screening in a process environment. nih.govnih.gov
| Sensor Type | Principle of Operation | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Electrochemical Sensor | Measures current from redox reactions | High sensitivity, low cost, miniaturization | Electrode fouling, interference from other species |
| Optical (Fluorescence) Sensor | Measures changes in fluorescence intensity | High sensitivity and selectivity | Photobleaching, matrix interference |
| Optical (Colorimetric) Sensor | Measures changes in color | Low cost, visual detection, simplicity | Lower sensitivity, subjective for visual readout |
| Enzyme-Based Biosensor | Enzyme inhibition by the carbamate | High selectivity | Enzyme stability, limited operational lifetime |
Future Research Directions and Unaddressed Challenges in Benzyl 3 Hydroxypropylmethylcarbamate Chemistry
Identification of Unexplored Synthetic Pathways and Novel Reactivity Modes for Benzyl (B1604629) 3-hydroxypropylmethylcarbamate
Current synthetic strategies for carbamates, while diverse, present opportunities for innovation, particularly for multi-functionalized molecules like Benzyl 3-hydroxypropylmethylcarbamate.
Unexplored Synthetic Pathways:
Traditional methods for carbamate (B1207046) synthesis often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Future research could focus on developing more benign and efficient pathways to this compound. One promising avenue is the direct carboxylation of N-methyl-3-aminopropan-1-ol with benzyl alcohol and carbon dioxide, a method that aligns with green chemistry principles. psu.edu The use of basic catalysts in such reactions has shown promise for a variety of amines and alcohols. psu.edu
Another largely unexplored area is the application of biocatalysis. Enzymes, such as promiscuous esterases or acyltransferases, could offer a highly selective and environmentally friendly route to this carbamate in aqueous media. nih.gov The coupling of biocatalysis with flow chemistry could enable continuous and scalable production. beilstein-journals.orgbeilstein-journals.orgnih.gov Furthermore, enzymatic synthesis from amines and carbonates in water presents a green alternative. nih.gov
The ring-opening of cyclic carbonates with unprotected amino alcohols in water is another green and efficient method that could be adapted for the synthesis of this compound and its derivatives. rsc.org
Novel Reactivity Modes:
The presence of both a carbamate and a hydroxyl group in this compound suggests a rich and largely unexplored reactivity profile. The hydroxyl group can participate in hydrogen bonding, influencing the compound's physical properties and reactivity. cymitquimica.com Future studies could investigate intramolecular cyclization reactions, potentially leading to novel heterocyclic structures. The carbamate group itself can act as a directing group in metal-catalyzed reactions, opening up avenues for selective functionalization of the benzyl or propyl moieties. acs.org The N-methyl group also influences the reactivity, for instance by preventing the formation of certain byproducts in aminomethylation reactions. researchgate.net
The potential for self-immolative linkers based on carbamate structures is another exciting area. Research into trimethyl-substituted carbamates has shown that intramolecular cyclization can be triggered by the formation of a nearby functional group, leading to the release of a payload. nih.gov Investigating similar reactivity in this compound could lead to applications in drug delivery or sensor technology.
Application of Emerging Spectroscopic and Computational Techniques for Deeper Understanding
A thorough understanding of the structure, dynamics, and reaction mechanisms of this compound is crucial for its future development. Emerging spectroscopic and computational techniques offer powerful tools to achieve this.
Emerging Spectroscopic Techniques:
Advanced NMR spectroscopy techniques, such as two-dimensional correlation spectroscopy (2D-COSY) and heteronuclear single quantum coherence (HSQC), can provide detailed insights into the compound's conformational preferences and intermolecular interactions in solution. nih.gov In-situ spectroscopic monitoring, for example using Raman or FT-IR spectroscopy, could be employed to study reaction kinetics and identify transient intermediates in real-time. mdpi.com Fluorescence spectroscopy could also be a valuable tool, as many carbamates exhibit fluorescence, which can be used for analytical purposes. researchgate.net
Computational Techniques:
Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the stability of intermediates and transition states. mdpi.comresearchgate.netnih.gov This can aid in the rational design of more efficient synthetic routes and in understanding the compound's reactivity. researchgate.netnih.gov For instance, DFT studies have been used to investigate the mechanism of carbamate formation from CO2 and alkanolamines, suggesting a single-step, third-order reaction is most likely. epa.gov Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to study the enzymatic synthesis or hydrolysis of the carbamate, providing atomic-level details of the catalytic mechanism. nih.gov Molecular dynamics simulations can be used to study the conformational landscape of the molecule and its interactions with solvents or biological targets. acs.org
| Technique | Potential Application for this compound | Anticipated Insights |
|---|---|---|
| Advanced NMR (2D-COSY, HSQC) | Structural elucidation and conformational analysis in solution. | Detailed connectivity, spatial proximity of atoms, and preferred conformations. |
| In-situ Raman/FT-IR Spectroscopy | Real-time monitoring of synthesis and reactivity studies. | Reaction kinetics, identification of intermediates, and mechanistic details. |
| Fluorescence Spectroscopy | Quantitative analysis and potential for sensing applications. | Detection at low concentrations and understanding of electronic properties. |
| Density Functional Theory (DFT) | Modeling of reaction mechanisms and prediction of reactivity. | Thermodynamic and kinetic parameters of reactions, transition state structures. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of enzymatic reactions involving the carbamate. | Detailed understanding of enzyme-substrate interactions and catalytic steps. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. | Behavior in different solvent environments and binding to potential targets. |
Implementation of Green Chemistry Principles in the Synthesis and Reactions of this compound
The principles of green chemistry provide a framework for developing more sustainable chemical processes. There are significant opportunities to apply these principles to the chemistry of this compound.
A key area for improvement is the use of safer and more environmentally benign reagents. Replacing toxic phosgene and isocyanates with carbon dioxide as a C1 source is a major goal in carbamate synthesis. psu.eduresearchgate.net The direct synthesis from amines, alcohols, and CO2, while challenging due to thermodynamic limitations and water production, is a highly attractive green route. nih.gov The use of urea (B33335) as a carbonyl source over reusable solid catalysts also represents a greener alternative. rsc.org
The development of catalytic methods is central to green chemistry. The use of efficient and recyclable catalysts can reduce waste and energy consumption. For example, the synthesis of N-substituted carbamates has been achieved using a TiO2–Cr2O3/SiO2 catalyst. rsc.org Biocatalysis, as mentioned earlier, offers the potential for highly selective transformations under mild, aqueous conditions. nih.gov
Solvent selection is another critical aspect. The development of solvent-free reaction conditions or the use of greener solvents like water or supercritical CO2 would significantly improve the environmental footprint of the synthesis and reactions of this compound. rsc.org
| Green Chemistry Principle | Application to this compound Chemistry | Potential Benefits |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis from CO2 and bio-derived alcohols. | Reduced reliance on fossil fuels and lower carbon footprint. |
| Catalysis | Development of recyclable solid acid/base catalysts or biocatalysts. | Increased reaction efficiency, reduced waste, and milder reaction conditions. |
| Safer Solvents and Auxiliaries | Use of water, supercritical CO2, or solvent-free conditions. | Reduced environmental pollution and improved worker safety. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimization of waste. |
| Design for Energy Efficiency | Development of reactions that can be carried out at ambient temperature and pressure. | Reduced energy consumption and associated environmental impact. |
Addressing Challenges in Understanding Complex Reaction Networks Involving this compound
The multifunctional nature of this compound means that its reactions can be complex, leading to multiple products and challenging mechanistic questions.
One of the main challenges is controlling selectivity. In reactions targeting the hydroxyl group, the carbamate nitrogen can also be reactive. Conversely, reactions at the carbamate may be influenced by the presence of the hydroxyl group. Understanding and controlling the chemoselectivity of these reactions is a key challenge. For example, in the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methyl-carbamates, the presence of the hydroxyl group necessitates the use of specific reagents like phenyl chlorocarbonates to avoid side reactions. nih.gov
The stability of intermediates is another important consideration. Carbamates can be susceptible to hydrolysis, particularly under basic or acidic conditions. nih.gov The stability of any intermediates formed during reactions will play a crucial role in determining the product distribution. The study of carbamate hydrolysis mechanisms is an active area of research, with computational methods providing valuable insights. nih.gov
Furthermore, the potential for rearrangement reactions, such as the Hofmann or Curtius rearrangements, which are used in some carbamate syntheses, needs to be considered. nih.govresearchgate.net Understanding the conditions that favor or suppress these rearrangements is essential for predictable and high-yielding synthesis. The study of complex-induced proximity effects in carbamate-directed lithiation reactions has shown that the geometry of the carbamate can significantly influence the stability of organolithium intermediates. mdpi.com
Finally, the potential for the formation of byproducts, such as ureas or N-alkylation products, needs to be carefully managed. beilstein-journals.org In-depth mechanistic studies, combining experimental and computational approaches, will be essential to unravel these complex reaction networks and develop robust and selective transformations for this compound.
Q & A
How can researchers optimize the synthesis of benzyl 3-hydroxypropylmethylcarbamate to improve yield and purity?
Basic Research Question
Synthesis optimization requires iterative adjustments to reaction parameters. Key steps include:
- Protection/deprotection strategies : Use orthogonal protecting groups (e.g., benzyl for hydroxyl groups) to minimize side reactions during carbamate formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic reactivity in carbamate bond formation .
- Catalyst screening : Test bases like triethylamine or DMAP to accelerate reaction kinetics while monitoring for byproducts .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from unreacted precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
